molecular formula C11H9N5 B14406594 3-Azido-5-methyl-2-phenylpyrazine CAS No. 83505-95-7

3-Azido-5-methyl-2-phenylpyrazine

Cat. No.: B14406594
CAS No.: 83505-95-7
M. Wt: 211.22 g/mol
InChI Key: TULOUTARVFHUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azido-5-methyl-2-phenylpyrazine is an organic compound that belongs to the class of azides. Azides are known for their high reactivity due to the presence of the azido group (-N₃), which makes them valuable intermediates in organic synthesis. The compound features a pyrazine ring substituted with an azido group at the 3-position, a methyl group at the 5-position, and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 3-chloro-5-methyl-2-phenylpyrazine, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .

Industrial Production Methods

Industrial production of 3-Azido-5-methyl-2-phenylpyrazine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azido group.

Chemical Reactions Analysis

Types of Reactions

3-Azido-5-methyl-2-phenylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: LiAlH₄ or Pd/C with H₂.

    Cycloaddition: Various dipolarophiles under thermal or catalytic conditions.

Major Products

    Reduction: Conversion to 3-amino-5-methyl-2-phenylpyrazine.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

3-Azido-5-methyl-2-phenylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-5-methyl-2-phenylpyrazine largely depends on the specific application and the reactions it undergoes. For instance, in bioconjugation, the azido group reacts with alkynes in a [3+2] cycloaddition to form stable triazole linkages. In medicinal chemistry, the compound may act as a precursor to bioactive molecules that target specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    3-Azido-2-phenylpyrazine: Lacks the methyl group at the 5-position.

    5-Methyl-2-phenylpyrazine: Lacks the azido group.

    3-Azido-5-methylpyrazine: Lacks the phenyl group at the 2-position.

Uniqueness

3-Azido-5-methyl-2-phenylpyrazine is unique due to the combination of the azido, methyl, and phenyl substituents on the pyrazine ring

Properties

CAS No.

83505-95-7

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

3-azido-5-methyl-2-phenylpyrazine

InChI

InChI=1S/C11H9N5/c1-8-7-13-10(11(14-8)15-16-12)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

TULOUTARVFHUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N=[N+]=[N-])C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.